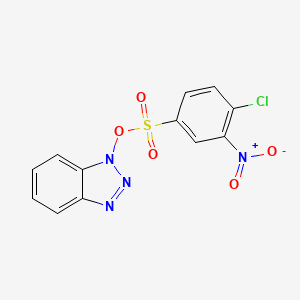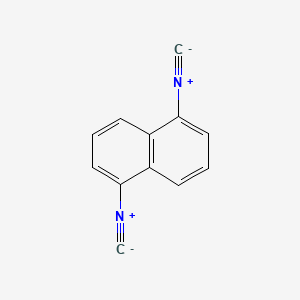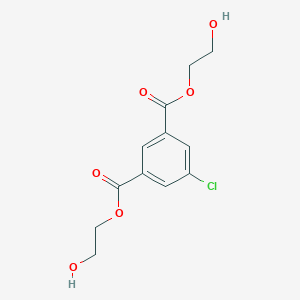![molecular formula C12H8Cl2N4O2S2 B8039861 4,5-Dichlorothieno[2,3-g][1]benzothiole-2,7-dicarbohydrazide](/img/structure/B8039861.png)
4,5-Dichlorothieno[2,3-g][1]benzothiole-2,7-dicarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichlorothieno2,3-gbenzothiole-2,7-dicarbohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno2,3-gbenzothiole core with dichloro and carbohydrazide functional groups, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichlorothieno2,3-gbenzothiole-2,7-dicarbohydrazide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
- Formation of the Thieno2,3-gbenzothiole Core:
- Starting with a suitable thiophene derivative, the core structure is formed through cyclization reactions.
- Chlorination is then performed to introduce the dichloro groups at the 4 and 5 positions.
- Introduction of Carbohydrazide Groups:
- The dichlorinated intermediate is reacted with hydrazine derivatives under controlled conditions to form the carbohydrazide groups at the 2 and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes:
- Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
- Catalysts: Using catalysts to enhance reaction rates and selectivity.
- Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions: 4,5-Dichlorothieno2,3-gbenzothiole-2,7-dicarbohydrazide undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
- Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
- Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
- Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation Products: Sulfoxides or sulfones.
- Reduction Products: Reduced thieno2,3-gbenzothiole derivatives.
- Substitution Products: Compounds with substituted functional groups replacing the dichloro groups.
科学的研究の応用
4,5-Dichlorothieno2,3-gbenzothiole-2,7-dicarbohydrazide has several applications in scientific research:
- Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
- Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
- Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 4,5-Dichlorothieno2,3-gbenzothiole-2,7-dicarbohydrazide exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups allow it to:
- Bind to Enzymes: Inhibit or modulate enzyme activity.
- Interact with DNA: Potentially intercalate or bind to DNA, affecting gene expression.
- Modulate Cellular Pathways: Influence signaling pathways involved in cell growth and apoptosis.
類似化合物との比較
- 4,5-Dichlorothieno2,3-gbenzothiole: Lacks the carbohydrazide groups, offering different reactivity and applications.
- 2,7-Dicarbohydrazide Derivatives: Compounds with similar carbohydrazide functional groups but different core structures.
Uniqueness: 4,5-Dichlorothieno2,3-gbenzothiole-2,7-dicarbohydrazide is unique due to its combination of dichloro and carbohydrazide groups on a thieno2,3-g
2,3-gbenzothiole-2,7-dicarbohydrazide, its preparation, reactions, applications, and uniqueness in the realm of chemical compounds
特性
IUPAC Name |
4,5-dichlorothieno[2,3-g][1]benzothiole-2,7-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O2S2/c13-7-3-1-5(11(19)17-15)21-9(3)4-2-6(12(20)18-16)22-10(4)8(7)14/h1-2H,15-16H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKGSEQRVYJNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C(C(=C3C=C(SC3=C21)C(=O)NN)Cl)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
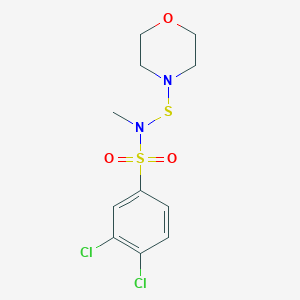
![4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8039789.png)
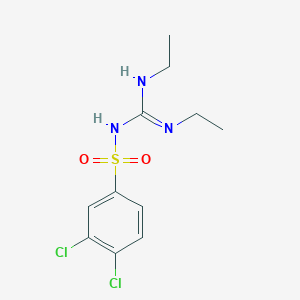
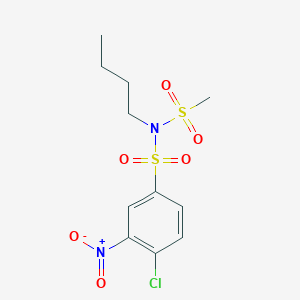
![3,4-Dichlorospiro[chromene-2,1'-cyclopentane]](/img/structure/B8039801.png)

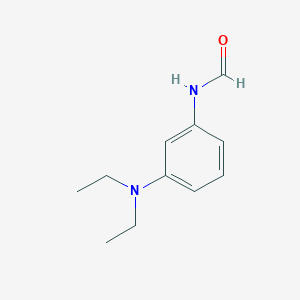
![2-methoxyethyl N-[(2-aminobenzoyl)amino]carbamate](/img/structure/B8039815.png)
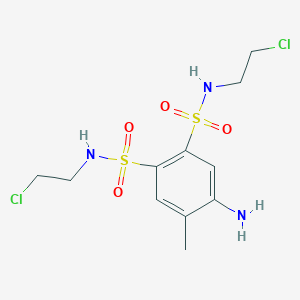
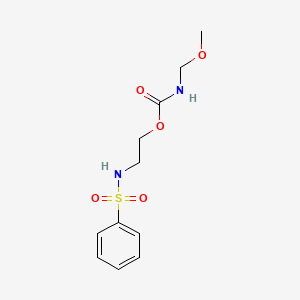
![(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester](/img/structure/B8039850.png)
